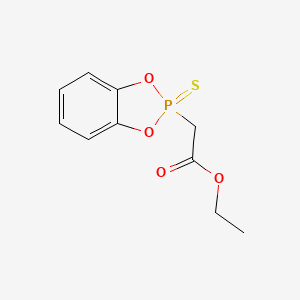
Ethyl (2-sulfanylidene-2H-1,3,2lambda~5~-benzodioxaphosphol-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2-sulfanylidene-2H-1,3,2lambda~5~-benzodioxaphosphol-2-yl)acetate is a chemical compound with a complex structure that includes a benzodioxaphosphol ring and a sulfanylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-sulfanylidene-2H-1,3,2lambda~5~-benzodioxaphosphol-2-yl)acetate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a benzodioxaphosphol derivative with ethyl acetate in the presence of a sulfur-containing reagent. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2-sulfanylidene-2H-1,3,2lambda~5~-benzodioxaphosphol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfanylidene group.
Substitution: Various substituents can be introduced into the benzodioxaphosphol ring or the ethyl acetate moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule, potentially altering its chemical and physical properties.
Applications De Recherche Scientifique
Ethyl (2-sulfanylidene-2H-1,3,2lambda~5~-benzodioxaphosphol-2-yl)acetate has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl (2-sulfanylidene-2H-1,3,2lambda~5~-benzodioxaphosphol-2-yl)acetate involves its interaction with specific molecular targets. The sulfanylidene group and the benzodioxaphosphol ring play crucial roles in its reactivity and interactions with other molecules. These interactions can influence various biochemical pathways and processes, making the compound valuable for research and potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (2-sulfanylidene-1,3-benzothiazol-3(2H)-yl)acetate: Another compound with a similar sulfanylidene group but different ring structure.
Ethyl 2-(2-sulfanylidene-1,3,2lambda~5~-benzodioxaphosphol-2-yl)acetate: A closely related compound with slight variations in its chemical structure.
Uniqueness
Ethyl (2-sulfanylidene-2H-1,3,2lambda~5~-benzodioxaphosphol-2-yl)acetate is unique due to its specific combination of functional groups and ring structure
Propriétés
Numéro CAS |
88332-72-3 |
|---|---|
Formule moléculaire |
C10H11O4PS |
Poids moléculaire |
258.23 g/mol |
Nom IUPAC |
ethyl 2-(2-sulfanylidene-1,3,2λ5-benzodioxaphosphol-2-yl)acetate |
InChI |
InChI=1S/C10H11O4PS/c1-2-12-10(11)7-15(16)13-8-5-3-4-6-9(8)14-15/h3-6H,2,7H2,1H3 |
Clé InChI |
KRMXBOXZPOFIHH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CP1(=S)OC2=CC=CC=C2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


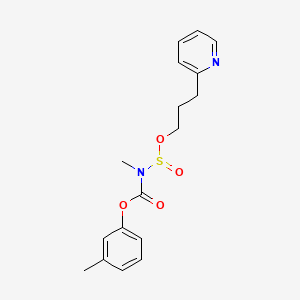

![5-(Methanesulfinyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14403981.png)
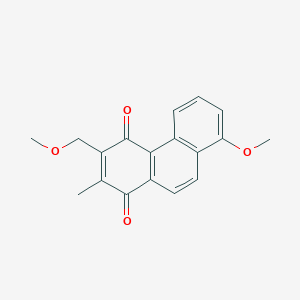
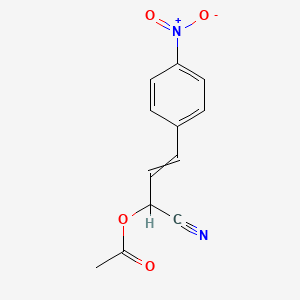
![4-Cyclopropyl-7-ethyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14403989.png)
![5-Ethoxy-7,8-dihydro-5H-imidazo[1,5-c][1,3]oxazine](/img/structure/B14403990.png)
![3-[2,2-Dichloro-1-(1H-imidazol-1-yl)ethenyl]pentane-2,4-dione](/img/structure/B14403996.png)
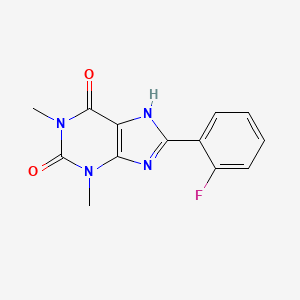
![N-Hydroxy-2-[4-(3,3,3-trifluoro-2-methylpropyl)phenyl]acetamide](/img/structure/B14404035.png)
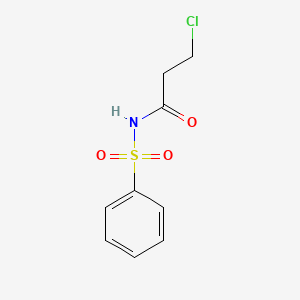
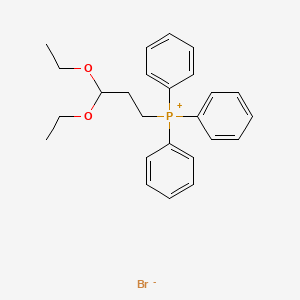
![1-[(4-Chlorophenyl)methyl]guanosine](/img/structure/B14404055.png)
![5-[3-(4-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14404063.png)
